Atrasentan

Description

Atrasentan is a substance that is being studied in the treatment of cancer. It belongs to the family of drugs called endothelin-1 protein receptor antagonists. It is a novel, selective endothelin A receptor antagonist (SERA).

Atrasentan is an Endothelin Receptor Antagonist. The mechanism of action of atrasentan is as an Endothelin Receptor Antagonist.

ATRASENTAN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

A pyrrolidine and benzodioxole derivative that acts a RECEPTOR, ENDOTHELIN A antagonist. It has therapeutic potential as an antineoplastic agent and for the treatment of DIABETIC NEPHROPATHIES.

See also: Atrasentan Hydrochloride (active moiety of).

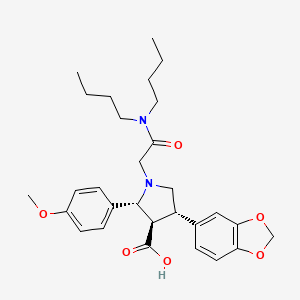

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTJMGVDPWRKOC-QPVYNBJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173937-91-2, 195704-72-4 | |

| Record name | Atrasentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atrasentan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 127722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrasentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATRASENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atrasentan in IgA Nephropathy: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immunoglobulin A nephropathy (IgAN) is the most prevalent primary glomerulonephritis globally and a significant contributor to chronic kidney disease and renal failure.[1] The pathogenesis of IgAN is complex, involving the deposition of galactose-deficient IgA1 immune complexes in the glomerular mesangium, which triggers a cascade of inflammatory and fibrotic processes.[1] A key player in this pathological process is the endothelin system, particularly the activation of the endothelin A (ETA) receptor.[2] Atrasentan, a potent and selective oral ETA receptor antagonist, has emerged as a promising therapeutic agent for IgAN.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of Atrasentan in the context of IgA nephropathy, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action

Atrasentan's primary mechanism of action is the selective blockade of the endothelin A (ETA) receptor. In IgA nephropathy, the deposition of immune complexes in the kidneys leads to an upregulation of endothelin-1 (ET-1). ET-1, a potent vasoconstrictor, binds to ETA receptors on various renal cells, including mesangial cells and podocytes. This binding triggers a signaling cascade that contributes to:

-

Podocyte injury: Damage to podocytes, the cells responsible for forming the kidney's filtration barrier, leading to proteinuria.

-

Mesangial cell proliferation: Abnormal growth of mesangial cells, contributing to glomerular damage.

-

Inflammation: The recruitment of inflammatory cells, further exacerbating kidney injury.

-

Fibrosis: The excessive deposition of extracellular matrix, leading to scarring and loss of kidney function.

By selectively antagonizing the ETA receptor, Atrasentan prevents the binding of ET-1 and mitigates these detrimental downstream effects, thereby reducing proteinuria and potentially slowing the progression of kidney disease in patients with IgAN.

Clinical Efficacy: Quantitative Data Summary

The clinical efficacy of Atrasentan in patients with IgA nephropathy has been evaluated in key clinical trials, most notably the Phase III ALIGN study and the Phase II AFFINITY study. The quantitative data from these trials demonstrate a significant reduction in proteinuria, a key surrogate marker for the progression of kidney disease.

| Clinical Trial | Study Phase | Treatment Group | Placebo Group | Outcome Measure | Result | p-value | Citation |

| ALIGN | Phase III | Atrasentan + Supportive Care | Placebo + Supportive Care | Mean reduction in 24-hour Urine Protein to Creatinine Ratio (UPCR) at 36 weeks | 36.1% | <0.0001 | |

| ALIGN (SGLT2i cohort) | Phase III | Atrasentan + SGLT2i | Placebo + SGLT2i | Mean reduction in proteinuria at 36 weeks | 37.4% | - | |

| AFFINITY (IgAN cohort) | Phase II | Atrasentan | - | Geometric mean % reduction in 24-hour UPCR from baseline at 12 weeks | 43.6% | - |

Experimental Protocols

Clinical Trial Methodologies

1. The ALIGN Study (NCT04573478)

-

Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

-

Participants: Adults with biopsy-proven IgA nephropathy, urinary protein excretion of ≥1 g/day , and an estimated glomerular filtration rate (eGFR) of ≥30 mL/min/1.73 m². Patients were required to be on a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor. An additional cohort included patients also receiving a stable dose of an SGLT2 inhibitor.

-

Intervention: Participants were randomized to receive either 0.75 mg of Atrasentan orally once daily or a matching placebo for approximately 2.5 years (132 weeks).

-

Primary Endpoint: The primary efficacy endpoint was the change in proteinuria as measured by the urine protein to creatinine ratio (UPCR) from baseline to 36 weeks.

-

Secondary Endpoints: Key secondary endpoints included the change in eGFR from baseline to week 136, as well as safety and tolerability.

2. The AFFINITY Study (IgAN Cohort) (NCT04573920)

-

Study Design: A Phase 2, open-label, basket study.

-

Participants: The IgAN cohort included approximately 20 patients with biopsy-proven IgA nephropathy, a UPCR between 0.5 and <1.0 g/g, and receiving a maximally tolerated and stable dose of a RAS inhibitor.

-

Intervention: Patients received 0.75 mg of Atrasentan orally once daily for 52 weeks.

-

Primary Endpoint: The primary endpoint was the change in 24-hour UPCR from baseline to Week 12.

-

Exploratory Endpoints: Key exploratory endpoints included changes in eGFR from baseline to Week 56.

Preclinical Experimental Methodology

1. Rat Model of Mesangioproliferative Glomerulonephritis

-

Objective: To investigate the role of the ETA receptor in mesangial cell activation, proteinuria, and intra-renal transcriptional responses.

-

Animal Model: Mesangioproliferative glomerulonephritis (MPGN) was induced in male Wistar rats via a single intravenous injection of an anti-Thy1.1 antibody (0.5 mg/kg). This model mimics key features of human IgAN, particularly mesangial cell proliferation.

-

Intervention: On day 1 post-induction, rats were randomized to receive either Atrasentan (10 mg/kg, orally, twice daily) or a vehicle control for 7 days.

-

Assessments:

-

Proteinuria: Urine protein to creatinine ratio (UPCR) was measured on days 1, 3, 5, and 7.

-

Histopathology: On day 7, kidneys were collected, fixed, and stained for light microscopy to evaluate glomerular injury, including mesangial hypercellularity, matrix expansion, and glomerulosclerosis, using a semi-quantitative grading scale by a pathologist blinded to the treatment groups.

-

Transcriptional Analysis: RNA sequencing was performed on flash-frozen kidney cortex to identify differentially expressed genes and dysregulated transcriptional networks.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Atrasentan's mechanism in IgAN.

Caption: ALIGN clinical trial workflow.

Conclusion

Atrasentan represents a significant advancement in the targeted treatment of IgA nephropathy. Its selective antagonism of the ETA receptor directly addresses a key pathway in the pathophysiology of the disease, leading to clinically meaningful reductions in proteinuria. The robust data from the ALIGN and AFFINITY studies underscore its potential as a valuable therapeutic option for patients with IgAN at risk of disease progression. Further research will continue to elucidate the long-term benefits of Atrasentan on kidney function preservation and its precise role in the evolving landscape of IgAN therapies.

References

Atrasentan: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan is a potent and highly selective endothelin A (ETA) receptor antagonist.[1] It is an orally administered small molecule that has been developed for the treatment of various diseases, most notably IgA nephropathy (IgAN).[2] In April 2025, Atrasentan, under the brand name Vanrafia®, received accelerated approval from the U.S. Food and Drug Administration (FDA) to reduce proteinuria in adults with primary IgAN who are at risk of rapid disease progression.[1][3] This document provides an in-depth technical overview of the pharmacological properties of Atrasentan, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Mechanism of Action

Atrasentan exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor, thereby antagonizing the actions of endothelin-1 (ET-1).[4] ET-1 is a potent vasoconstrictor and mitogenic peptide that plays a crucial role in the pathophysiology of various cardiovascular and renal diseases. In the context of IgA nephropathy, ET-1 contributes to podocyte damage, proteinuria, inflammation, and fibrosis through the activation of ETA receptors on renal cells. By inhibiting the binding of ET-1 to its receptor, Atrasentan mitigates these detrimental downstream effects.

Signaling Pathway of Endothelin-1 and Atrasentan's Intervention

Caption: Endothelin-1 signaling and Atrasentan's inhibitory action.

Pharmacodynamics

Atrasentan is characterized by its high affinity and selectivity for the ETA receptor over the ETB receptor. This selectivity is a key feature, as the ETB receptor is involved in vasodilation and the clearance of ET-1.

Receptor Binding and Functional Activity

| Parameter | Value | Species | Assay Type | Reference |

| Ki (ETA) | 0.034 nM | Human | Radioligand Binding Assay | |

| Ki (ETB) | 63.3 nM | Human | Radioligand Binding Assay | |

| Selectivity (ETA/ETB) | >1800-fold | Human | - | |

| IC50 (ETA) | 0.0551 nM | Rat | Inhibition of Phosphoinositol Hydrolysis | |

| IC50 (IgA-induced mesangial cell hyperproliferation) | 3.6 nM | Human | Cell-based Assay | |

| IC50 (IgA-induced IL-6 secretion) | 1.0 nM | Human | Cell-based Assay |

Pharmacokinetics

Atrasentan exhibits pharmacokinetic properties suitable for once-daily oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value | Condition | Reference |

| Time to Maximum Plasma Concentration (Tmax) | ~0.5 - 1.7 hours | Oral administration | |

| Plasma Protein Binding | >99% | In vitro | |

| Apparent Volume of Distribution (Vd) | 726 ± 477 L | Phase I study in cancer patients | |

| Apparent Oral Clearance (CL/F) | 19 - 24 L/h | Single and multiple doses | |

| Terminal Elimination Half-life (t1/2) | ~24 - 41 hours | Single and multiple doses | |

| Metabolism | Extensively by CYP3A and multiple UGTs | - | |

| Excretion | ~86% in feces (<6% as unchanged drug) | Radiolabeled dose in healthy subjects |

Clinical Trials

Atrasentan has been evaluated in several clinical trials for various indications, including prostate cancer, diabetic kidney disease, and IgA nephropathy. The most notable recent studies are the Phase 3 ALIGN trial and the Phase 2 AFFINITY trial in patients with IgAN.

Key Clinical Trial Data in IgA Nephropathy

| Trial | Phase | N | Treatment | Primary Endpoint | Key Finding | Reference |

| ALIGN (NCT04573478) | 3 | 340 | Atrasentan 0.75 mg daily vs. Placebo | Change in UPCR from baseline at 36 weeks | 36.1% reduction in proteinuria vs. placebo (p<0.0001) | |

| AFFINITY (NCT04573920) | 2 | ~20 (IgAN cohort) | Atrasentan 0.75 mg daily | Change in 24-h UPCR from baseline at 12 weeks | >43% geometric mean reduction in proteinuria |

Clinical Trial Workflow: A Generalized Representation

Caption: Generalized workflow of a clinical trial for Atrasentan.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments used in the development of Atrasentan are proprietary. However, this section outlines the general principles and methodologies for the key assays used to characterize selective endothelin receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of Atrasentan for ETA and ETB receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (ETA or ETB) are prepared from cultured cells or tissue homogenates.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]ET-1) and varying concentrations of the unlabeled test compound (Atrasentan).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Phosphoinositol Hydrolysis Assay

This functional assay measures the ability of a compound to inhibit the downstream signaling of a Gq-coupled receptor, such as the ETA receptor.

Objective: To determine the functional inhibitory potency (IC50) of Atrasentan.

General Protocol:

-

Cell Culture and Labeling: Cells expressing the ETA receptor are cultured and pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Treatment: The cells are pre-incubated with varying concentrations of Atrasentan, followed by stimulation with an agonist (e.g., ET-1). A lithium chloride (LiCl) solution is often added to prevent the degradation of inositol monophosphates.

-

Extraction: The reaction is terminated, and the inositol phosphates (IPs) are extracted.

-

Separation and Quantification: The accumulated [3H]-IPs are separated from other cellular components using anion-exchange chromatography and quantified by liquid scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 of Atrasentan.

Calcium Mobilization Assay

This is another functional assay that measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Objective: To assess the inhibitory effect of Atrasentan on ET-1-induced calcium release.

General Protocol:

-

Cell Culture and Dye Loading: Cells expressing the ETA receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Treatment: The cells are treated with varying concentrations of Atrasentan, followed by stimulation with ET-1.

-

Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The inhibition of the calcium response by Atrasentan is analyzed to determine its IC50 value.

Conclusion

Atrasentan is a highly selective and potent antagonist of the ETA receptor with a well-characterized pharmacological profile. Its favorable pharmacokinetic properties support once-daily oral dosing. Clinical trials have demonstrated its efficacy in reducing proteinuria in patients with IgA nephropathy, a key surrogate marker for the progression of kidney disease. The data presented in this guide underscore the therapeutic potential of Atrasentan as a targeted therapy for IgAN and potentially other renal and cardiovascular diseases where the endothelin system is implicated. Further research and ongoing clinical trials will continue to elucidate the full clinical benefits of this promising therapeutic agent.

References

Atrasentan's Role in Blocking Endothelin-1 Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrasentan is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a key component of the endothelin-1 (ET-1) signaling pathway.[1] The ET-1 pathway, when overactivated, plays a significant role in the pathophysiology of various diseases, particularly those involving vasoconstriction, inflammation, and fibrosis. This technical guide provides an in-depth overview of Atrasentan's mechanism of action, its interaction with the ET-1 pathway, and the experimental methodologies used to characterize its activity. Quantitative data from key clinical trials are presented to illustrate its therapeutic potential, primarily in the context of chronic kidney disease.

The Endothelin-1 Signaling Pathway

Endothelin-1 is a potent vasoconstrictor peptide that exerts its effects by binding to two G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. The activation of these receptors triggers a cascade of intracellular signaling events that mediate a variety of physiological and pathophysiological processes.

The binding of ET-1 to the ETA receptor, predominantly found on vascular smooth muscle cells, leads to the activation of Gαq/11 proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. DAG, along with calcium, activates protein kinase C (PKC), which is involved in cell proliferation, inflammation, and fibrosis.[2][3]

Figure 1: Simplified Endothelin-1 signaling cascade via the ETA receptor.

Atrasentan's Mechanism of Action

Atrasentan is a selective antagonist of the ETA receptor.[1] Its therapeutic effect stems from its ability to competitively inhibit the binding of ET-1 to the ETA receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction, cellular proliferation, inflammation, and fibrosis.[4] This targeted blockade of the ETA receptor is crucial, as the ETB receptor can mediate vasodilation and clearance of ET-1.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin-A-receptor antagonism with atrasentan exhibits limited activity on the KU-19-19 bladder cancer cell line in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Twisting Path of Atrasentan: From a Targeted Cancer Therapy to a Renal Protective Agent

A Technical Guide on the Developmental Trajectory of a Selective Endothelin-A Receptor Antagonist

Introduction

The journey of a therapeutic agent from bench to bedside is rarely linear. Atrasentan, a potent and selective endothelin-A (ETA) receptor antagonist, stands as a compelling example of this winding path. Initially heralded as a promising targeted therapy for various cancers, particularly prostate cancer, its developmental trajectory took a significant turn towards the treatment of chronic kidney diseases. This in-depth technical guide chronicles the history of Atrasentan's development, detailing its mechanistic rationale, key clinical trial outcomes, and the pivotal data that guided its transition from oncology to nephrology. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Atrasentan's evolution.

The Initial Focus: Atrasentan in Oncology

The rationale for investigating Atrasentan in cancer stemmed from the established role of the endothelin-1 (ET-1) axis in tumor biology. ET-1, acting through its ETA receptor, was shown to be involved in multiple facets of cancer progression, including cell proliferation, evasion of apoptosis, angiogenesis, and the development of bone metastases.[1]

Mechanism of Action in Cancer

Upregulation of the ETA receptor is observed in various malignancies, including prostate cancer.[2] The binding of ET-1 to the ETA receptor activates several downstream signaling pathways implicated in cancer cell survival and proliferation.

Key Clinical Trials in Oncology

Atrasentan underwent extensive clinical evaluation in various cancers, most notably prostate cancer and renal cell carcinoma.

Early phase trials showed promising signals of activity. However, subsequent large-scale Phase 3 trials did not meet their primary endpoints for overall survival, although some demonstrated a modest delay in time to disease progression.

Table 1: Summary of Key Atrasentan Clinical Trials in Prostate Cancer

| Trial Name/Identifier | Phase | Patient Population | N | Treatment Arms | Primary Endpoint | Key Outcomes |

| SWOG S0421 (NCT00134056) | III | Castration-resistant prostate cancer with bone metastases | 1038 | Docetaxel + Atrasentan (10 mg) vs. Docetaxel + Placebo | Overall Survival (OS), Progression-Free Survival (PFS) | No significant difference in OS (HR=1.04, p=0.64) or PFS (HR=1.02, p=0.81)[3] |

| NCT00134211 | III | Non-metastatic, hormone-refractory prostate cancer | 941 | Atrasentan (10 mg) vs. Placebo | Time to Disease Progression (TTP) | No statistically significant difference in TTP (p=0.288)[4] |

| Meta-analysis of 2 trials | - | Metastatic hormone-refractory prostate cancer | 1002 | Atrasentan (10 mg) vs. Placebo | Time to Disease Progression (TTP) | Significant delay in TTP (HR=0.863, p=0.045)[5] |

| Phase II (Asymptomatic HRPC) | II | Asymptomatic, hormone-refractory prostate cancer with metastatic disease | 288 | Atrasentan (2.5 mg or 10 mg) vs. Placebo | Time to Progression | Median TTP: 196 days (10 mg) vs. 129 days (placebo), p=0.021 for evaluable patients |

A Phase 2 trial in advanced renal cell carcinoma (RCC) did not show sufficient efficacy to warrant further development in this indication.

Table 2: Summary of Atrasentan Phase II Trial in Renal Cell Carcinoma

| Trial Name/Identifier | Phase | Patient Population | N | Treatment Arms | Primary Endpoint | Key Outcomes |

| ECOG-ACRIN E6800 (NCT00039429) | II | Advanced renal cell carcinoma | 98 | Atrasentan (10 mg/day) | 6-month Progression-Free (PF) rate | Did not meet pre-specified efficacy threshold for 6-month PF rates |

Experimental Protocols: Oncology Trials

-

SWOG S0421 (Docetaxel and Atrasentan in CRPC): This was a randomized, double-blind, placebo-controlled Phase 3 trial. Patients with metastatic castration-resistant prostate cancer were randomized to receive docetaxel and prednisone in combination with either Atrasentan (10 mg daily) or placebo. Treatment continued for up to 12 cycles or until disease progression or unacceptable toxicity.

-

Phase III Trial in Non-Metastatic HRPC (NCT00134211): This was a randomized, double-blind, placebo-controlled Phase 3 trial. Patients with non-metastatic hormone-refractory prostate cancer and a rising PSA were randomized to receive Atrasentan (10 mg daily) or placebo. The primary endpoint was time to disease progression, defined as the development of metastatic disease.

The Pivot to Renal Disease

Despite the disappointing results in oncology, the extensive safety data and the known role of the endothelin system in kidney disease provided a strong rationale for exploring Atrasentan in a new therapeutic area. The primary focus shifted to diabetic kidney disease and other proteinuric glomerular diseases.

Mechanism of Action in Renal Disease

In the kidney, ET-1, through the ETA receptor, contributes to vasoconstriction, inflammation, and fibrosis, leading to proteinuria and a decline in renal function. Atrasentan's selective blockade of the ETA receptor was hypothesized to mitigate these detrimental effects.

Key Clinical Trials in Renal Disease

This large-scale Phase 3 trial was a landmark study in the development of Atrasentan for diabetic kidney disease. It employed an innovative enrichment design to identify patients most likely to respond to treatment.

Table 3: Summary of the SONAR Trial

| Trial Name/Identifier | Phase | Patient Population | N (randomized responders) | Treatment Arms | Primary Endpoint | Key Outcomes |

| SONAR (NCT01858532) | III | Type 2 diabetes with chronic kidney disease (eGFR 25-75, UACR 300-5000) | 2648 | Atrasentan (0.75 mg) vs. Placebo | Composite of doubling of serum creatinine or end-stage kidney disease | 35% relative risk reduction in the primary endpoint (HR=0.65, p=0.0047) |

Following the success in diabetic nephropathy, Atrasentan was investigated in IgA nephropathy (IgAN), a common cause of primary glomerulonephritis.

Table 4: Summary of the ALIGN Trial

| Trial Name/Identifier | Phase | Patient Population | N | Treatment Arms | Primary Endpoint | Key Outcomes |

| ALIGN (NCT04573478) | III | IgA nephropathy with proteinuria ≥1 g/day | 340 | Atrasentan (0.75 mg) vs. Placebo | Change in proteinuria (UPCR) at 36 weeks | 36.1% reduction in proteinuria compared to placebo (p<0.0001) |

This Phase 2 basket study evaluated Atrasentan in a broader range of proteinuric glomerular diseases.

Table 5: Summary of the AFFINITY Trial (IgAN Cohort)

| Trial Name/Identifier | Phase | Patient Population | N | Treatment Arms | Primary Endpoint | Key Outcomes |

| AFFINITY (NCT04573920) | II | IgA nephropathy with UPCR 0.5 to <1.0 g/g | 20 | Atrasentan (0.75 mg) | Change in 24-hour UPCR at 12 weeks | 48.4% mean reduction in UPCR at 12 weeks |

Experimental Protocols: Renal Disease Trials

-

SONAR Trial Protocol: This was a randomized, double-blind, placebo-controlled trial with an enrichment period. Patients with type 2 diabetes and CKD on a stable dose of a RAS inhibitor entered a 6-week open-label enrichment period with Atrasentan (0.75 mg daily). "Responders," defined as those with a ≥30% reduction in urinary albumin-to-creatinine ratio (UACR) without significant fluid retention, were then randomized to continue Atrasentan or switch to placebo.

-

ALIGN Trial Protocol: This is a Phase 3, randomized, double-blind, placebo-controlled trial. Patients with biopsy-proven IgAN and proteinuria ≥1 g/day despite optimized RAS inhibitor therapy were randomized to receive Atrasentan (0.75 mg daily) or placebo for 132 weeks. The primary endpoint was the change in proteinuria at 36 weeks.

Conclusion

The development of Atrasentan is a testament to the importance of scientific perseverance and the ability to pivot based on emerging data. While its initial promise in oncology was not fully realized in large-scale trials, a deep understanding of its mechanism of action and a robust safety profile paved the way for its successful repurposing in the field of nephrology. The journey of Atrasentan from a potential anti-cancer agent to a treatment for chronic kidney disease highlights the complex and often unpredictable nature of drug development, ultimately leading to a valuable therapeutic option for a patient population with significant unmet needs.

References

- 1. Endothelin receptor antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of endothelin receptor a associated with prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docetaxel and atrasentan versus docetaxel and placebo for men with advanced castration-resistant prostate cancer (SWOG S0421): a randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 3, randomized, controlled trial of atrasentan in patients with nonmetastatic, hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

Atrasentan's Molecular Interplay in Renal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atrasentan, a selective endothelin-A (ETA) receptor antagonist, is emerging as a promising therapeutic agent for chronic kidney diseases (CKD), particularly diabetic nephropathy and IgA nephropathy.[1][2] Its primary mechanism of action revolves around the inhibition of the endothelin-1 (ET-1) signaling pathway, a critical mediator of renal pathophysiology.[1] This technical guide provides an in-depth exploration of the molecular targets of Atrasentan in renal cells, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Core Molecular Target: The Endothelin-A (ETA) Receptor

Atrasentan is a highly selective antagonist of the endothelin-A (ETA) receptor, exhibiting a significantly greater affinity for the ETA receptor over the endothelin-B (ETB) receptor.[2][3] This selectivity is crucial for its therapeutic effect, as the activation of ETA receptors in the kidney is strongly associated with detrimental processes such as vasoconstriction, inflammation, fibrosis, and podocyte damage, ultimately leading to proteinuria and the progression of kidney disease.

Binding Affinity of Atrasentan

| Receptor | Ki (nM) | Selectivity (ETA vs. ETB) |

| Endothelin A (ETA) | 0.034 | >1800-fold |

| Endothelin B (ETB) | 63.3 |

Cellular Targets and Downstream Effects in the Kidney

Atrasentan exerts its therapeutic effects by targeting multiple cell types within the glomerulus and the broader renal parenchyma.

Podocytes

Podocytes, specialized epithelial cells of the glomerulus, are critical for maintaining the integrity of the filtration barrier. In diabetic nephropathy, high glucose levels can induce podocyte injury and apoptosis. Atrasentan has been shown to mitigate this damage through the regulation of microRNA-21 (miR-21) and its target, forkhead box O1 (FOXO1).

-

Effect on Podocyte Apoptosis and Autophagy: In high-glucose conditions, Atrasentan downregulates miR-21, which in turn increases the expression of FOXO1. This cascade inhibits apoptosis and promotes autophagy in podocytes, thereby preserving their function.

-

Podocyte Number: In diabetic BTBR ob/ob mice, a model of diabetic nephropathy, treatment with Atrasentan, both alone and in combination with losartan, significantly increased the number of glomerular podocytes.

Mesangial Cells

Mesangial cells provide structural support to the glomerular capillaries and are implicated in the pathogenesis of various glomerulonephritides, including IgA nephropathy. The deposition of IgA-containing immune complexes in the mesangium triggers mesangial cell activation, proliferation, and the secretion of inflammatory cytokines.

-

Inhibition of Proliferation and Inflammation: Atrasentan blocks endothelin-1-induced proliferation and IL-6 secretion in human renal mesangial cells. It also attenuates the hyperproliferation induced by IgA-containing immune complexes from IgAN patients.

-

Transcriptional Regulation: Atrasentan downregulates proliferative, inflammatory, and fibrotic transcriptional networks in mesangial cells, as demonstrated in a rat model of mesangioproliferative glomerulonephritis.

Glomerular Endothelial Cells

The glomerular endothelial glycocalyx is a crucial component of the filtration barrier, and its degradation contributes to albuminuria.

-

Restoration of the Glycocalyx: In a diabetic mouse model, Atrasentan treatment restored the endothelial glycocalyx coverage. This effect is associated with a reduction in the expression of glomerular heparanase, an enzyme that degrades the glycocalyx.

-

Increased Nitric Oxide: Atrasentan treatment has been shown to increase renal nitric oxide concentrations, which can improve endothelial function.

Quantitative Effects of Atrasentan in Clinical and Preclinical Studies

The following tables summarize the quantitative data on the effects of Atrasentan from various studies.

Table 1: Clinical Efficacy of Atrasentan in Reducing Albuminuria

| Study/Trial | Patient Population | Atrasentan Dose | Duration | % Reduction in Urinary Albumin-to-Creatinine Ratio (UACR) | Reference |

| Phase 2 Dose-Ranging Study | Type 2 Diabetic Nephropathy | 0.75 mg/day | 8 weeks | 42% | |

| 1.75 mg/day | 8 weeks | 35% | |||

| JASN 2014 Study | Type 2 Diabetic Nephropathy | 0.75 mg/day | 12 weeks | 35% | |

| 1.25 mg/day | 12 weeks | 38% | |||

| ALIGN Phase III Study (Interim Analysis) | IgA Nephropathy | 0.75 mg/day | 36 weeks | 36.1% | |

| AFFINITY Study (Interim Results) | IgA Nephropathy | Not specified | 24 weeks | 54.7% |

Table 2: Preclinical Effects of Atrasentan in Animal Models

| Animal Model | Atrasentan Dose | Duration | Key Findings | Reference |

| Diabetic apoE knockout mice | 7.5 mg/kg/day | 4 weeks | 26.0% reduction in urinary albumin-to-creatinine ratio. Increased glycocalyx coverage from 40.7% to 81.0%. | |

| Diabetic BTBR ob/ob mice | Not specified | Not specified | Significant increase in glomerular podocyte number. | |

| Dahl salt-sensitive rats | 5.0 mg/kg/day (moderate dose) | 6 weeks | Attenuated proteinuria and serum creatinine without reducing mean arterial pressure. |

Signaling Pathways and Experimental Workflows

Atrasentan's Mechanism of Action in Renal Cells

Caption: Atrasentan blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.

Experimental Workflow for Assessing Atrasentan's Effect on Podocytes

Caption: Workflow for studying Atrasentan's effects on high glucose-induced podocyte injury.

Detailed Experimental Protocols

In Vivo Study: Atrasentan in Diabetic Mice

-

Animal Model: Diabetic apolipoprotein E (apoE)-deficient mice were used. Diabetes was induced by streptozotocin.

-

Treatment: Mice were treated with Atrasentan at a dose of 7.5 mg/kg/day for 4 weeks.

-

Albuminuria Assessment: Urinary albumin-to-creatinine ratios were measured to assess changes in proteinuria.

-

Glycocalyx Visualization: Endothelial glycocalyx coverage was investigated using large-scale digital transmission electron microscopy with cationic ferritin as a tracer.

-

Gene Expression Analysis: Glomerular heparanase expression was quantified.

In Vitro Study: Atrasentan on High Glucose-Treated Podocytes

-

Cell Culture: Mouse podocytes were cultured under standard conditions.

-

Treatment: Cells were exposed to high glucose (HG) to mimic diabetic conditions, with or without Atrasentan.

-

Molecular Analysis:

-

RT-qPCR: Used to measure the mRNA levels of miR-21 and FOXO1.

-

Western Blot: Employed to determine the protein levels of FOXO1, LC3I, LC3II, and p62 to assess autophagy.

-

Flow Cytometry: Utilized to examine the cell apoptotic index.

-

Luciferase Assay and RIP Assay: Performed to confirm the direct interaction between miR-21 and FOXO1.

-

In Vitro Study: Atrasentan on Human Renal Mesangial Cells

-

Cell Culture: Primary human renal mesangial cells (HRMCs) were cultured.

-

Stimulation: HRMCs were treated with varying concentrations of endothelin-1 (ET-1) or with IgA-containing immune complexes purified from the serum of IgAN patients.

-

Treatment: Atrasentan was added to the cell cultures to assess its inhibitory effects.

-

Analysis:

-

Proliferation Assays: Measured to determine the effect of Atrasentan on ET-1 and immune complex-induced cell proliferation.

-

Cytokine Measurement: IL-6 production was quantified.

-

Transcriptomic Analysis: RNA sequencing and qPCR were used to characterize global transcriptional changes in response to ET-1 and the effect of Atrasentan.

-

Conclusion

Atrasentan's targeted antagonism of the ETA receptor in various renal cell types provides a multi-faceted approach to mitigating the progression of chronic kidney disease. By inhibiting the detrimental downstream effects of ET-1 signaling, Atrasentan demonstrates significant potential in reducing proteinuria and preserving kidney function. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug development professionals engaged in the study of renal therapeutics. Further investigation into the long-term efficacy and safety of Atrasentan is ongoing and will be crucial in establishing its role in the clinical management of CKD.

References

Atrasentan's Therapeutic Potential: A Deep Dive into Podocyte Protection and Proteinuria Reduction

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Atrasentan, a selective endothelin-A (ETA) receptor antagonist, is emerging as a promising therapeutic agent for chronic kidney diseases, particularly those characterized by proteinuria. This document provides an in-depth analysis of Atrasentan's mechanism of action, focusing on its effects on podocyte integrity and the subsequent reduction in urinary protein excretion. Through a detailed review of preclinical and clinical data, this guide elucidates the signaling pathways modulated by Atrasentan and provides detailed experimental protocols for its study.

Core Mechanism: Targeting the Endothelin System in Podocytes

The endothelin (ET) system, particularly the binding of endothelin-1 (ET-1) to its ETA receptor, plays a pivotal role in the pathophysiology of kidney disease.[1] In the glomerulus, this interaction triggers a cascade of detrimental effects, including vasoconstriction, inflammation, fibrosis, and direct podocyte injury.[2] Podocytes, specialized epithelial cells that form a crucial component of the glomerular filtration barrier, express ETA receptors. Activation of these receptors by ET-1 leads to podocyte dysfunction, effacement (flattening of foot processes), and apoptosis, ultimately compromising the integrity of the filtration barrier and leading to proteinuria.[3]

Atrasentan selectively blocks the ETA receptor, thereby mitigating the damaging downstream effects of ET-1 on podocytes and other renal cells.[2] This targeted approach not only reduces proteinuria but also appears to preserve podocyte structure and number, suggesting a disease-modifying potential.

Quantitative Efficacy of Atrasentan in Reducing Proteinuria

Clinical and preclinical studies have consistently demonstrated Atrasentan's potent anti-proteinuric effects. The following tables summarize the key quantitative findings from these studies.

Table 1: Clinical Trial Data on Atrasentan's Effect on Albuminuria/Proteinuria

| Study/Trial | Patient Population | Atrasentan Dose | Duration | Baseline Albuminuria/Proteinuria | % Reduction in Albuminuria/Proteinuria | Reference(s) |

| Phase 2 Study | Type 2 Diabetic Nephropathy | 0.75 mg/day | 8 weeks | UACR: 100-3000 mg/g | 42% reduction in UACR | [4] |

| Phase 2 Study | Type 2 Diabetic Nephropathy | 1.25 mg/day | 12 weeks | High | 38% reduction in albumin/creatinine ratio | |

| SONAR Trial (Phase 3) | Type 2 Diabetes and CKD | 0.75 mg/day | Long-term | UACR: 300-5000 mg/g | Significant reduction, leading to a 29% lower risk of the primary kidney outcome | |

| AFFINITY Study (Phase 2) | IgA Nephropathy | 0.75 mg/day | 24 weeks | UPCR > 1.0 g/day | 54.7% mean reduction in UPCR |

UACR: Urine Albumin-to-Creatinine Ratio; UPCR: Urine Protein-to-Creatinine Ratio

Table 2: Preclinical Data on Atrasentan's Effect on Proteinuria and Podocyte Parameters

| Animal Model | Atrasentan Dose | Duration | Key Findings | Reference(s) |

| BTBR ob/ob mice (Type 2 Diabetes) | Not specified | Not specified | - Increased glomerular podocyte number- Reduced proteinuria | |

| BTBR ob/ob mice (Type 2 Diabetes) | Not specified | Not specified | - Average foot process width reduced from 0.587 µm to 0.268 µm- Decreased mesangial matrix | |

| Streptozotocin-induced diabetic apoE KO mice | 7.5 mg/kg/day | 4 weeks | - 26.0% reduction in urinary albumin-to-creatinine ratio | |

| Diabetic Nephropathy Mouse Model | Not specified | Not specified | - Alleviated kidney injury by inhibiting miR-21 expression |

Signaling Pathways Modulated by Atrasentan in Podocytes

Atrasentan's protective effects on podocytes are mediated through the modulation of several key signaling pathways. The primary mechanism involves the blockade of the ET-1/ETA receptor axis, which in turn influences downstream pathways implicated in podocyte injury.

Detailed Experimental Protocols

To facilitate further research into Atrasentan's effects, this section provides detailed methodologies for key experiments.

Experimental Workflow for Preclinical Evaluation of Atrasentan

Protocol 1: Immunofluorescence Staining for Podocyte Markers (Nephrin and Podocin) in Frozen Kidney Sections

1. Tissue Preparation:

-

Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the kidneys and post-fix in 4% PFA for 2-4 hours at 4°C.

-

Cryoprotect the tissue by immersing in 30% sucrose in PBS overnight at 4°C.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze in isopentane cooled with liquid nitrogen.

-

Store frozen blocks at -80°C until sectioning.

-

Cut 5-7 µm thick sections using a cryostat and mount on charged slides.

2. Staining Procedure:

-

Air dry the sections for 30-60 minutes at room temperature.

-

Rehydrate sections in PBS for 10 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS for 5 minutes each.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-nephrin and mouse anti-podocin) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash three times with PBS for 5 minutes each.

-

Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS for 5 minutes each in the dark.

-

Counterstain with DAPI (1 µg/mL in PBS) for 5 minutes to visualize nuclei.

-

Wash twice with PBS.

-

Mount with an anti-fade mounting medium and coverslip.

3. Imaging and Analysis:

-

Acquire images using a confocal or fluorescence microscope.

-

Quantify fluorescence intensity or co-localization using appropriate image analysis software.

Protocol 2: Western Blot Analysis for Podocyte Proteins in Cultured Podocytes

1. Cell Lysis:

-

Culture immortalized mouse podocytes under differentiating conditions (37°C without interferon-gamma).

-

Treat cells with Atrasentan or vehicle control at desired concentrations and time points.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

2. Protein Quantification and Sample Preparation:

-

Determine protein concentration using a BCA or Bradford assay.

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

3. Gel Electrophoresis and Transfer:

-

Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against nephrin, podocin, or other proteins of interest diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: TUNEL Assay for Apoptosis in Cultured Podocytes

1. Cell Preparation:

-

Culture and treat podocytes in chamber slides as described for Western blotting.

-

Wash cells with PBS.

-

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash twice with PBS.

2. TUNEL Reaction:

-

Equilibrate the cells with equilibration buffer provided in the TUNEL assay kit for 5-10 minutes.

-

Prepare the TdT reaction mix according to the manufacturer's instructions (containing TdT enzyme and fluorescently labeled dUTPs).

-

Incubate the cells with the TdT reaction mix in a humidified chamber for 1 hour at 37°C in the dark.

-

Stop the reaction by washing the cells with PBS.

3. Counterstaining and Imaging:

-

Counterstain with DAPI to visualize all nuclei.

-

Wash with PBS.

-

Mount with an anti-fade mounting medium.

-

Image using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei, which will co-localize with the blue DAPI stain.

4. Quantification:

-

Count the number of TUNEL-positive nuclei and the total number of nuclei (DAPI-positive) in multiple fields of view.

-

Express the result as the percentage of apoptotic cells (apoptotic index).

Conclusion

Atrasentan demonstrates significant potential in the management of proteinuric kidney diseases through its targeted action on the endothelin system in podocytes. The robust preclinical and clinical data underscore its ability to reduce proteinuria and protect podocyte structure and function. The detailed signaling pathways and experimental protocols provided in this guide offer a solid foundation for further research and development of Atrasentan as a valuable therapeutic option for patients with chronic kidney disease.

References

- 1. Atrasentan for the treatment of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | MicroRNA-21: A Critical Pathogenic Factor of Diabetic Nephropathy [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The Endothelin Antagonist Atrasentan Lowers Residual Albuminuria in Patients with Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Effects of Atrasentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan is a potent and selective endothelin-A (ETA) receptor antagonist that has demonstrated significant anti-inflammatory and anti-fibrotic properties, particularly in the context of chronic kidney disease. This technical guide provides an in-depth overview of the core scientific evidence supporting the anti-inflammatory effects of Atrasentan, with a focus on its mechanism of action, relevant signaling pathways, and quantitative data from key preclinical and clinical studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ETA receptor antagonism in inflammatory diseases.

Mechanism of Action: Targeting the Endothelin-1 Axis

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of various inflammatory and fibrotic diseases.[1][2] Upon binding to its ETA receptor on various cell types, including immune cells, endothelial cells, and mesangial cells, ET-1 triggers a cascade of downstream signaling events that promote inflammation, cell proliferation, and extracellular matrix deposition.[2][3]

Atrasentan exerts its anti-inflammatory effects by selectively blocking the ETA receptor, thereby inhibiting the detrimental actions of ET-1.[1] This targeted approach has been shown to mitigate inflammation and subsequent tissue damage in a variety of preclinical models and clinical settings.

Preclinical Evidence of Anti-inflammatory Efficacy

Atrasentan has been evaluated in several preclinical models of inflammation, providing a solid foundation for its clinical development. These studies have demonstrated its ability to reduce inflammatory cell infiltration, modulate cytokine production, and downregulate pro-inflammatory gene expression.

Attenuation of Immune Cell Infiltration in a Uremic Rat Model

In a study utilizing a 5/6 nephrectomy model of uremia in rats, Atrasentan treatment significantly reduced the infiltration of monocytes and macrophages in the kidney.

Table 1: Effect of Atrasentan on Monocyte/Macrophage Infiltration in Uremic Rat Kidneys

| Treatment Group | CD68-Positive Cells per High-Powered Field (HPF) |

| Normal Control | 0.63 ± 0.3 |

| Uremic Control | 11.7 ± 0.59 |

| Atrasentan (10 mg/kg/day) | 7.64 ± 0.68 |

Data presented as mean ± SEM.

Modulation of Cytokine Profile in a Mouse Model of Colitis

In a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice, therapeutic administration of Atrasentan demonstrated a significant impact on the local cytokine milieu, shifting the balance from a pro-inflammatory to a more anti-inflammatory state.

Table 2: Effect of Atrasentan on Colonic Cytokine Levels in TNBS-Induced Colitis

| Cytokine | TNBS-Treated | TNBS + Atrasentan (10 mg/kg) |

| IL-1β (pg/mg protein) | Increased | Decreased |

| KC (pg/mg protein) | Increased | Decreased |

| MIP-2 (pg/mg protein) | Increased | Decreased |

| IL-10 (pg/mg protein) | Decreased | Restored to near control levels |

| IL-13 (pg/mg protein) | Decreased | No significant change |

Qualitative changes are based on graphical data.

Downregulation of Inflammatory Gene Networks in a Rat Model of Glomerulonephritis

In a rat model of mesangioproliferative glomerulonephritis induced by anti-Thy1.1 antibody, Atrasentan treatment led to the downregulation of intra-renal proliferative, inflammatory, and fibrotic transcriptional networks. This included the attenuation of key pro-inflammatory signaling pathways.

Clinical Evidence of Anti-inflammatory Effects

The anti-inflammatory effects of Atrasentan in humans are primarily evidenced by its ability to reduce proteinuria in patients with chronic kidney diseases such as IgA nephropathy (IgAN) and diabetic nephropathy. Proteinuria is a key marker of kidney damage and is closely associated with renal inflammation.

The ALIGN Study: Atrasentan in IgA Nephropathy

The Phase III ALIGN study evaluated the efficacy and safety of Atrasentan in patients with IgAN at risk of progressive loss of renal function.

Table 3: Proteinuria Reduction in the ALIGN Study

| Parameter | Atrasentan (0.75 mg/day) + Supportive Care | Placebo + Supportive Care |

| Mean Reduction in UPCR at 36 Weeks | 36.1% (p<0.0001) | - |

UPCR: Urine Protein to Creatinine Ratio.

The AFFINITY Study: Atrasentan in Proteinuric Glomerular Diseases

The Phase II AFFINITY basket study investigated the effect of Atrasentan in patients with various proteinuric glomerular diseases, including a cohort with IgAN.

Table 4: Proteinuria Reduction in the AFFINITY Study (IgAN Cohort)

| Timepoint | Mean Reduction in 24-hour UPCR |

| 6 Weeks | 38.1% |

| 12 Weeks | 48.3% |

| 24 Weeks | 54.7% |

UPCR: Urine Protein to Creatinine Ratio.

The SONAR Trial: Atrasentan in Diabetic Nephropathy

The SONAR trial employed an enrichment design to identify patients with type 2 diabetes and chronic kidney disease who were most likely to respond to Atrasentan.

Table 5: UACR Reduction in the SONAR Trial Enrichment Period

| Patient Group | Mean Change in UACR from Baseline after 6 Weeks |

| Responders | -48.8% |

| Non-responders | -1.2% |

UACR: Urine Albumin to Creatinine Ratio.

Signaling Pathways and Experimental Workflows

Atrasentan's Mechanism of Action: ETA Receptor Blockade

The following diagram illustrates the signaling pathway initiated by ET-1 and the inhibitory effect of Atrasentan.

Experimental Workflow: TNBS-Induced Colitis Model

The following diagram outlines the typical experimental workflow for evaluating the anti-inflammatory effects of Atrasentan in a TNBS-induced colitis model.

Experimental Protocols

TNBS-Induced Colitis in Mice

-

Animal Model: Male BALB/c mice (6-8 weeks old) are typically used.

-

Induction of Colitis: Mice are lightly anesthetized, and a catheter is inserted intrarectally. 2,4,6-Trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol (e.g., 1.5 mg in 100 µL of 35% ethanol) is administered.

-

Treatment: Atrasentan (e.g., 10 mg/kg) or vehicle is administered intravenously or orally, starting 24 hours after TNBS induction and continued daily.

-

Assessment:

-

Macroscopic Scoring: The colon is excised, and the severity of inflammation is scored based on the presence of ulcers, inflammation, and bowel wall thickening.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.

-

Cytokine Analysis: Colon tissue is homogenized, and the levels of pro-inflammatory (e.g., IL-1β, TNF-α, KC, MIP-2) and anti-inflammatory (e.g., IL-10) cytokines are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Immunohistochemistry for CD68 in Rat Kidney

-

Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the sections in a citrate buffer (pH 6.0).

-

Immunostaining:

-

Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

-

Sections are incubated with a primary antibody against CD68 (a marker for macrophages).

-

A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

The staining is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Sections are counterstained with hematoxylin.

-

-

Quantification: The number of CD68-positive cells is counted in multiple high-power fields (HPFs) of the renal cortex and/or medulla to determine the extent of macrophage infiltration.

RNA Sequencing of Kidney Tissue

-

RNA Extraction: Total RNA is isolated from frozen kidney tissue samples using a suitable RNA extraction kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

-

Library Preparation: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Raw sequencing reads are processed to remove low-quality reads and adapters.

-

The cleaned reads are aligned to a reference genome.

-

Gene expression levels are quantified by counting the number of reads that map to each gene.

-

Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in response to Atrasentan treatment.

-

Pathway analysis is conducted to identify the biological pathways and gene networks that are significantly affected by Atrasentan.

-

Conclusion

Atrasentan, a selective ETA receptor antagonist, has demonstrated compelling anti-inflammatory effects in a range of preclinical and clinical studies. Its mechanism of action, centered on the inhibition of the pro-inflammatory ET-1 signaling pathway, provides a strong rationale for its therapeutic use in diseases with an inflammatory component. The quantitative data from animal models and human clinical trials consistently show a reduction in inflammatory markers and processes, most notably a significant decrease in proteinuria in patients with chronic kidney disease. The experimental protocols outlined in this guide provide a framework for the continued investigation of Atrasentan and other ETA receptor antagonists in the context of inflammation research and drug development.

References

Methodological & Application

Atrasentan in Preclinical Mouse Models: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrasentan is a selective and potent antagonist of the endothelin A (ETA) receptor.[1] The endothelin-1 (ET-1) peptide, acting via the ETA receptor, is implicated in the pathophysiology of various conditions, including chronic kidney disease (CKD) and several types of cancer.[1] In oncology, the ET-1/ETA axis can promote tumor proliferation, angiogenesis, and metastasis. In renal pathologies such as diabetic nephropathy, it contributes to vasoconstriction, inflammation, and fibrosis.[2] By competitively inhibiting the ET-1/ETA receptor interaction, Atrasentan presents a targeted therapeutic approach to counteract these disease processes.[2] This document provides a comprehensive guide to the use of Atrasentan in preclinical mouse models, summarizing dosage information and providing detailed experimental protocols.

Mechanism of Action

Endothelin-1 binding to the ETA receptor on cell surfaces triggers a cascade of intracellular signaling events. Atrasentan competitively blocks this binding, thereby attenuating the downstream pathological effects.[2] This inhibition can lead to reduced cell proliferation and survival in cancer models and can ameliorate proteinuria and renal fibrosis in models of kidney disease.

Data Presentation: Atrasentan Dosage in Preclinical Mouse Models

The following tables summarize quantitative data from preclinical studies investigating the effects of Atrasentan in various mouse models.

Table 1: Atrasentan Dosage in Preclinical Mouse Cancer Models

| Mouse Model | Cancer Type | Atrasentan Dosage | Administration Route | Key Findings & References |

| Nude Mice | Bladder Cancer (KU-19-19 xenograft) | 2.5 mg/kg, twice daily | Intraperitoneal (IP) | Did not produce a significant antitumor effect on established, advanced-size tumors. |

| Nude Mice | Human Colon Carcinoma (HT29 xenograft) | 20 mg/kg | Intraperitoneal (IP) | Significantly increased tumor perfusion and reduced tumor hypoxia. |

| Tumor Xenograft Model | Not Specified | 20 mg/kg, daily | Oral (p.o.) | When combined with docetaxel, significantly reduced tumor burden and growth rate compared to either drug alone. |

Table 2: Atrasentan Dosage in Preclinical Mouse Renal Disease Models

| Mouse Model | Atrasentan Dosage | Administration Route | Key Findings & References |

| BTBR ob/ob Mice (Diabetic Nephropathy) | 10 mg/kg/day | Oral Gavage or Drinking Water | Reduced proteinuria and preserved podocyte numbers. |

| Streptozotocin (STZ)-induced Diabetic Mice | 3 mg/kg/day | Drinking Water | Improved left ventricular function and reduced diabetic urine flow and proteinuria. |

| Diabetic Apolipoprotein E (apoE) Knockout Mice | 7.5 mg/kg/day | Drinking Water | Reduced urinary albumin-to-creatinine ratio by approximately 26%. |

Detailed Experimental Protocols

Protocol 1: Atrasentan Administration

1.1 Vehicle Preparation:

-

For Oral Gavage: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For higher doses, preparing a homogenous suspension in 0.5% CMC-Na is also an option.

-

For Intraperitoneal (IP) Injection: Atrasentan can be dissolved in ethanol and further diluted in a solution such as 0.05 N NaOH/saline.

1.2 Administration Procedures:

-

Oral Gavage:

-

Calculate the required dose based on the individual mouse's body weight. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

-

Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

-

Gently restrain the mouse and insert the needle into the esophagus to deliver the Atrasentan solution directly into the stomach.

-

Observe the animal for a few minutes post-administration for any signs of distress.

-

-

Intraperitoneal (IP) Injection:

-

Calculate the dose based on the mouse's body weight.

-

Restrain the mouse to expose the abdomen.

-

Insert a 25-27 gauge needle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Slightly withdraw the plunger to ensure no fluid or blood is aspirated before injecting the solution.

-

-

Administration in Drinking Water:

-

Calculate the total daily dose required per cage based on the average water consumption of the mice.

-

Dissolve the calculated amount of Atrasentan in the total volume of drinking water for that day.

-

Ensure the medicated water is the only source of hydration. Prepare a fresh solution daily.

-

Protocol 2: Establishment of a Human Tumor Xenograft Model (e.g., HT29)

-

Cell Culture: Culture HT29 human colorectal adenocarcinoma cells in appropriate media until they reach 70-80% confluency.

-

Cell Preparation: Trypsinize the cells, wash with sterile PBS, and resuspend them in a solution of PBS or a 1:1 mixture of media and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.

-

Subcutaneous Injection: Anesthetize an immunodeficient mouse (e.g., athymic nude or NOD/SCID). Inject the cell suspension subcutaneously into the flank.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = 0.5 x (length x width²).

-

Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups to begin Atrasentan administration.

Protocol 3: Induction of Diabetic Nephropathy with Streptozotocin (STZ)

-

Animal Preparation: Use male mice (e.g., C57BL/6 or BALB/c) and fast them for 4-6 hours prior to STZ injection.

-

STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5).

-

STZ Injection: A common method for inducing type 1 diabetes is to administer multiple low doses of STZ (e.g., 50-55 mg/kg) via intraperitoneal injection for five consecutive days.

-

Confirmation of Diabetes: One week after the final STZ injection, measure blood glucose levels from a tail vein blood sample. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Development of Nephropathy: The development of diabetic nephropathy is a chronic process. Allow several weeks (e.g., 8-12 weeks) for renal complications to manifest. Monitor for proteinuria by collecting urine and measuring the albumin-to-creatinine ratio.

Protocol 4: Immunohistochemistry (IHC) for Kidney Tissue Analysis

-

Tissue Processing:

-

Perfuse the kidneys with PBS followed by 4% paraformaldehyde (PFA).

-

Fix the tissue in 4% PFA overnight at 4°C.

-

Process the tissue through graded alcohols and xylene, and embed in paraffin.

-

Cut 4-µm thick sections and mount them on charged slides.

-

-

Staining Procedure:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Block endogenous peroxidase activity with 3% H₂O₂ in methanol.

-

Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

-

Incubate with the primary antibody (e.g., anti-WT-1 for podocytes, anti-collagen IV for fibrosis) overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody.

-

Wash and incubate with an avidin-biotin-horseradish peroxidase (HRP) complex.

-

Develop the color using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

-

Analysis: Dehydrate the slides, clear in xylene, and coverslip. Analyze the slides using light microscopy.

Protocol 5: Western Blotting for Tumor Tissue Analysis

-

Protein Extraction:

-

Excise the tumor tissue and snap-freeze it in liquid nitrogen.

-

Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

Electrophoresis and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Mandatory Visualizations

Caption: Atrasentan blocks the ET-1/ETA receptor signaling pathway.

Caption: General experimental workflow for preclinical Atrasentan studies.

References

Application Notes and Protocols for Atrasentan in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Atrasentan, a selective endothelin-A (ETA) receptor antagonist, in in vitro cell culture studies. Detailed protocols for common assays to evaluate the cellular effects of Atrasentan are provided, along with a summary of its mechanism of action and relevant quantitative data.

Mechanism of Action

Atrasentan is a potent and selective antagonist of the endothelin-A (ETA) receptor, a G-protein coupled receptor.[1] The binding of endothelin-1 (ET-1) to the ETA receptor is implicated in the progression of various cancers, including prostate, renal cell, and ovarian cancers.[1][2] This interaction triggers downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which promote cell proliferation, survival, invasion, and angiogenesis.[1] Atrasentan competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these pro-tumorigenic signaling pathways.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for Atrasentan from various studies. This information can be used as a starting point for experimental design.

| Parameter | Value | Cell Line(s) | Reference(s) |

| Binding Affinity | |||

| ETA Receptor Ki | 0.034 nM | Not Specified | |

| In Vitro Efficacy | |||

| Inhibition of Cell Growth | 0-50 µM | LNCaP, C4-2B | |

| Induction of Apoptosis | Concentration-dependent | PPC-1 |

Table 1: In Vitro Efficacy and Binding Affinity of Atrasentan.

| Cell Line | Assay Type | Seeding Density | Incubation Time | Notes | Reference(s) |

| LNCaP | Cell Viability | 3 x 10³ cells/well (96-well) | 72 hours | Used to assess the effect of various drugs on cell viability. | |

| PC-3 | Cell Invasion | 1 x 10⁵ cells/insert (24-well) | 48 hours | Matrigel-coated inserts are used to mimic the extracellular matrix. | |

| PC-3 | Cell Migration | 1 x 10⁵ cells/insert (24-well) | 24 hours | Inserts without Matrigel are used. | |

| LNCaP | Apoptosis | 1 x 10⁶ cells/flask (T25) | 48 hours | For Annexin V/PI staining and flow cytometry analysis. |

Table 2: Recommended Cell Seeding Densities and Incubation Times for Common Assays.

Experimental Protocols

Preparation of Atrasentan Stock Solution

Atrasentan is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

Materials:

-

Atrasentan powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount of Atrasentan and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Aseptically weigh the Atrasentan powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex thoroughly until the Atrasentan is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of Atrasentan on cell viability.

Materials:

-

Prostate cancer cells (e.g., LNCaP, PC-3)

-

Complete cell culture medium

-

Atrasentan stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well for LNCaP) in 100 µL of complete medium.

-